(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
CAS No.:
Cat. No.: VC17867074
Molecular Formula: C14H15NO4
Molecular Weight: 261.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15NO4 |
|---|---|
| Molecular Weight | 261.27 g/mol |
| IUPAC Name | (1R,5R)-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H15NO4/c16-12(17)14-6-11(14)7-15(9-14)13(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)/t11-,14-/m0/s1 |
| Standard InChI Key | PFDGXQWRURTLMD-FZMZJTMJSA-N |
| Isomeric SMILES | C1[C@@H]2[C@]1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
| Canonical SMILES | C1C2C1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Introduction
Key Findings
(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a chiral bicyclic compound with a nitrogen-containing heterocycle and a benzyloxycarbonyl (Cbz) protecting group. Its rigid bicyclo[3.1.0]hexane scaffold and stereochemical specificity make it valuable in pharmaceutical synthesis and medicinal chemistry. Key properties include a molecular weight of 261.27 g/mol (C₁₄H₁₅NO₄), a boiling point of 353.8±25.0°C, and applications as a synthetic intermediate for bioactive molecules .
Structural and Chemical Characteristics
Molecular Architecture
The compound features a bicyclo[3.1.0]hexane core, where the nitrogen atom occupies position 3 of the fused ring system. The Cbz group (-OCOOBn) is attached to the nitrogen, while a carboxylic acid (-COOH) resides at position 1. The (1R,5R) configuration confers stereochemical rigidity, critical for interactions in biological systems .
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₅NO₄ | |
| Molecular Weight | 261.27 g/mol | |
| Boiling Point | 353.8±25.0°C at 760 mmHg | |
| CAS Number | 2387569-24-4 | |
| SMILES | C1C[C@H]2[C@]1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Spectroscopic Identification
-
NMR: The bicyclic structure is confirmed by distinct proton splitting patterns, with deshielded signals for the bridgehead carbons (C1 and C5) and a singlet for the Cbz methylene group.
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 261.27, consistent with the molecular formula .
Synthesis and Preparation
Key Synthetic Routes
The synthesis typically involves cyclopropanation followed by functionalization:
-
Cyclopropanation: Palladium-catalyzed [2+1] cycloaddition forms the bicyclo[3.1.0]hexane core.
-
Cbz Protection: Benzyl chloroformate reacts with the secondary amine to install the Cbz group .
-
Carboxylic Acid Introduction: Oxidation of a methyl group or carboxylation via CO₂ insertion completes the structure .
Table 2: Representative Synthesis Protocol
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Cyclopropanation | Pd(OAc)₂, CH₂Cl₂, 25°C | 65% |
| 2 | Cbz Protection | ClCOOBn, Et₃N, 0°C → RT | 85% |
| 3 | Carboxylation | KMnO₄, H₂O/THF, 50°C | 72% |
Stereochemical Control
The (1R,5R) configuration is achieved using chiral auxiliaries or asymmetric catalysis. Enzymatic resolution of racemic mixtures has also been reported .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a precursor for:
-
Protease Inhibitors: Its rigid scaffold mimics peptide transition states, aiding in inhibitor design .
-
GPCR Modulators: The bicyclic amine interacts with neurotransmitter receptors, enabling CNS drug development .
Case Study: Antiviral Agents
Derivatives of this compound exhibit activity against RNA viruses by blocking viral proteases. For example, substitution at C1 with a fluorinated group increased potency by 20-fold in preclinical studies .
Physicochemical Properties
Solubility and Stability
-
Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane .
-
Stability: Stable under inert gas at -20°C but prone to decarboxylation above 150°C .
Comparative Analysis with Analogues
Table 3: Comparison of Protecting Groups
| Group | Stability (Acid) | Stability (Base) | Deprotection Method |
|---|---|---|---|
| Cbz | Moderate | Low | H₂/Pd-C |
| Boc | High | Low | TFA |
| Fmoc | Low | High | Piperidine |
The Cbz group offers a balance between stability and ease of removal, making it ideal for stepwise syntheses .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume